molecular formula C12H9N3O2S2 B2780591 7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1111160-56-5

7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2780591
CAS No.: 1111160-56-5
M. Wt: 291.34
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Description

7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the thiazoloquinazoline family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Mechanism of Action

Target of Action

The primary target of 7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is the MALT1 protease . MALT1 is a key regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a central role in the immune system, regulating the activation, proliferation, and development of lymphocytes .

Mode of Action

The compound interacts with its target, the MALT1 protease, by binding to its active site . This interaction inhibits the protease’s activity, thereby disrupting the NF-κB signaling pathway . The compound’s binding affinity and stability in the active site of MALT1 are higher than those of the reference compound 26 .

Biochemical Pathways

The inhibition of MALT1 protease disrupts the NF-κB signaling pathway . This pathway plays a crucial role in the immune system, regulating the activation, proliferation, and development of lymphocytes . Therefore, the compound’s action can have significant downstream effects on immune responses.

Pharmacokinetics

Two compounds, t1 and t2, derived from the same class of compounds, have been reported to have very good admet properties

Result of Action

The primary result of the compound’s action is the inhibition of the MALT1 protease, leading to disruption of the NF-κB signaling pathway . This can potentially affect the activation, proliferation, and development of lymphocytes, impacting immune responses . The compound’s action could be particularly relevant in the context of diseases like B cell lymphoma, where the uncontrolled multiplication of B cells is a key characteristic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide typically involves the reaction of appropriate thioamides with hydrazonoyl halides in the presence of a base such as triethylamine. The reaction is usually carried out in boiling ethanol . The general synthetic route can be summarized as follows:

    Starting Materials: Thioamides and hydrazonoyl halides.

    Reaction Conditions: Boiling ethanol with triethylamine as a base.

    Product Formation: Formation of the thiazoloquinazoline ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide stands out due to its specific inhibition of MALT1 protease, making it a promising candidate for targeted cancer therapy. Its unique structure also allows for the exploration of various chemical modifications to enhance its biological activity and selectivity .

Properties

IUPAC Name

7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S2/c1-5-2-3-7-6(4-5)11(17)14-10-8(9(13)16)19-12(18)15(7)10/h2-4H,1H3,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQWZISBZFSHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)N)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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